molecular formula C21H20BrCl3N2 B2695324 3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 475631-94-8

3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2695324
CAS No.: 475631-94-8
M. Wt: 486.66
InChI Key: WLBLIXOPGNKGSF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cationic heterocyclic molecule featuring a fused imidazo[1,2-a]azepin core. Key structural elements include:

  • Substituents: A 4-chlorophenyl group at position 3 and a 2,4-dichlorobenzyl group at position 1.
  • Counterion: Bromide (Br⁻), which enhances solubility in polar solvents.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl3N2.BrH/c22-17-8-5-15(6-9-17)20-14-25(21-4-2-1-3-11-26(20)21)13-16-7-10-18(23)12-19(16)24;/h5-10,12,14H,1-4,11,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLIXOPGNKGSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](C=C(N2CC1)C3=CC=C(C=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrCl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (referred to as Compound A) is a synthetic compound with potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by its complex structure which includes:

  • Chlorophenyl and dichlorobenzyl moieties : These groups are known to enhance lipophilicity and potentially increase membrane permeability.
  • Imidazo[1,2-a]azepine core : This bicyclic structure is often associated with various biological activities, particularly in neuropharmacology.

The chemical formula for Compound A is C21H20BrCl3N2C_{21}H_{20}BrCl_3N_2 with a molecular weight of approximately 455.7 g/mol .

The biological activity of Compound A can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that compounds with similar structures may act as antagonists or modulators at GPCRs. For instance, they may inhibit adenylyl cyclase activity through Gi/o coupling .
  • Neurotransmitter Systems : The imidazo[1,2-a]azepine framework is often linked to modulation of neurotransmitter systems such as serotonin and dopamine pathways. This could imply potential applications in treating mood disorders or anxiety.

Biological Activity and Pharmacological Effects

Research indicates that Compound A exhibits several pharmacological effects:

  • Antidepressant Activity : In animal models, compounds structurally related to Compound A have shown promise in reducing depressive behaviors. This may be due to their ability to modulate serotonin levels .
  • Anxiolytic Effects : Similar compounds have been noted for their anxiolytic properties in preclinical tests, suggesting that Compound A could have applications in anxiety treatment.
  • Antinociceptive Properties : Studies on related imidazo[1,2-a]azepines indicate potential pain-relieving effects through modulation of pain pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to Compound A:

  • Cannabinoid Antagonist Activity :
    • A study on a related compound demonstrated antagonist activity in cannabinoid receptor assays. It showed no intrinsic activity but effectively blocked cannabinoid-induced responses in vivo .
  • Neuropharmacological Studies :
    • Research involving similar imidazo[1,2-a]azepines highlighted their efficacy in reducing anxiety-like behaviors in rodent models through modulation of serotonin receptors .
  • Pain Management Research :
    • Compounds with similar structures have been investigated for their analgesic properties. They demonstrated effectiveness in reducing pain responses in inflammatory models .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduction of depressive behaviors ,
AnxiolyticDecreased anxiety-like behaviors
AntinociceptivePain relief in inflammatory models
Cannabinoid AntagonistBlocked cannabinoid-induced effects

Scientific Research Applications

The compound 3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and documented case studies.

Chemical Properties and Structure

The molecular formula of the compound is C21H20BrCl3N2C_{21}H_{20}BrCl_3N_2, and it features a unique imidazoazepine structure. The presence of multiple chlorine atoms and a bromide ion suggests potential reactivity and biological activity. Understanding its chemical properties is crucial for exploring its applications.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell proliferation pathways by inducing apoptosis in malignant cells.
  • Case Study : A study evaluated the efficacy of related imidazoazepines against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at micromolar concentrations.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Spectrum of Activity : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Case Study : In vitro assays demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL.

Neurological Applications

Given its structural characteristics, there is potential for neuroprotective effects:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Case Study : Research involving animal models of neurodegenerative diseases indicated that treatment with the compound led to improved cognitive function and reduced markers of neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffective ConcentrationReference
AnticancerMCF-7 (Breast Cancer)10 µM
AntimicrobialStaphylococcus aureus50 µg/mL
NeuroprotectiveNeurodegenerative Models5 mg/kg

Chemical Reactions Analysis

Alkylation Reactions

The compound undergoes alkylation at its quaternary nitrogen center, enabling the introduction of diverse substituents. This reactivity is critical for generating derivatives with modified pharmacological properties .

Alkylating AgentReaction ConditionsProductYield (%)
Methyl iodideDMF, 80°C, 6 hrsN-methyl derivative78%
Benzyl chlorideTHF, reflux, 8 hrsN-benzyl derivative65%
Phenacyl bromideAcetonitrile, 70°C, 5 hrsPhenacyl-substituted analog82%

Key observations:

  • Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates due to improved solubility of ionic intermediates .

  • Steric hindrance from the 2,4-dichlorobenzyl group reduces yields in bulkier alkylating agents (e.g., cyclohexyl bromide) .

Intramolecular Cyclization

Under alkaline conditions (pH > 10), the compound participates in intramolecular condensation. The carbonyl group of the phenacyl fragment reacts with the methylene group at position 9, forming fused polycyclic systems :

Parent compoundNaOH, EtOH, reflux1,4-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene\text{Parent compound} \xrightarrow{\text{NaOH, EtOH, reflux}} 1,4\text{-diaryl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta}[cd]\text{azulene}

Key parameters :

  • Reaction time: 12–24 hours

  • Temperature: 80–100°C

  • Yield: 45–68%

Substituent-Dependent Reactivity

The electron-withdrawing chlorine substituents significantly influence reaction pathways:

PositionReactivity ImpactExample Reaction
4-ChlorophenylStabilizes cationic center via resonanceEnhanced stability in alkylation
2,4-DichlorobenzylSteric hindrance reduces nucleophilic attackLower yields with bulky electrophiles

Spectroscopic Characterization

Post-reaction analyses employ:

  • 1^11H NMR :

    • Quaternary N-methyl protons appear at δ 3.2–3.5 ppm as singlets .

    • Aromatic protons from dichlorobenzyl group resonate at δ 7.1–7.8 ppm .

  • LC-MS :

    • Molecular ion peak at m/z 486.7 ([M-Br]+^+) confirms bromine loss .

Catalytic Effects

Palladium catalysts enable cross-coupling reactions at the aryl chloride positions:

Catalyst SystemReaction TypeYield (%)
Pd(PPh3_3)4_4Suzuki coupling (Borylation)55%
CuI/PhenanthrolineUllmann coupling42%

This compound’s reactivity profile underscores its versatility as a scaffold for synthesizing bioactive derivatives. The dichlorinated aromatic systems and quaternary nitrogen center provide distinct sites for controlled functionalization, enabling precise modulation of physicochemical and biological properties .

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Chloro Groups

Compound A : 3-(4-Methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide (CAS 475631-96-0)

  • Key Differences :
    • Replaces chlorine atoms with methoxy (-OCH₃) groups.
    • Features a ketone-linked 4-methoxyphenyl ethyl group.
  • Implications :
    • Methoxy groups are electron-donating, reducing electrophilicity compared to chlorine.
    • Increased polarity may alter solubility and membrane permeability .

Ring System Modifications: Imidazo vs. Pyrrolo

Compound B : 3-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide (CAS 475631-95-9)

  • Key Differences :
    • Replaces the azepine ring with a pyrrolo (5-membered) ring.
    • Reduced ring size may constrain conformational flexibility.
  • Implications :
    • Smaller ring system could enhance binding specificity but reduce bioavailability due to steric hindrance .

Aromatic Substituent Variations: Diphenyl vs. Chlorophenyl

Compound C : 1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

  • Key Differences :
    • Lacks chlorine substituents; features phenyl groups at positions 1 and 2.
  • Implications: Increased lipophilicity (higher logP) due to unsubstituted phenyl groups. Potential for enhanced blood-brain barrier penetration but reduced aqueous solubility .

Comparative Data Table

Parameter Target Compound Compound A (Methoxy) Compound B (Pyrrolo) Compound C (Diphenyl)
Substituents 4-Cl, 2,4-diCl-Benzyl 4-OCH₃, 2-OCH₃-Benzyl 4-Cl, 2,4-diCl-Benzyl Phenyl, Phenyl
Core Structure Imidazo[1,2-a]azepinium Imidazo[1,2-a]azepinium Pyrrolo[1,2-a]imidazolium Imidazo[1,2-a]azepinium
Molecular Weight (Da) ~490 (estimated) ~510 (estimated) ~475 (estimated) ~420 (estimated)
logP (Predicted) ~3.8 (highly lipophilic) ~2.5 (moderate polarity) ~3.2 (lipophilic) ~4.1 (very lipophilic)
Bioactivity Insights Potential CNS applications Possible metabolic stability Rigid binding conformation Enhanced tissue distribution

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (target compound) may improve target affinity in hydrophobic environments, whereas methoxy groups (Compound A) could favor metabolic stability but reduce potency .
  • In contrast, the pyrrolo ring (Compound B) may restrict binding to specific pockets .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepConditionsYieldReference
Alkylation2,4-Dichlorobenzyl bromide, MeCN, 80°C, 24h73–88%
PurificationColumn chromatography (PE:EA = 40:1)88%

Basic Research: How is structural characterization performed for this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to resolve aromatic protons (δ 7.2–8.1 ppm) and azepine ring protons (δ 1.8–3.5 ppm) .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) to validate the molecular ion [M+^+] with <5 ppm error .
  • IR Spectroscopy : Peaks at 1550–1680 cm1^{-1} for C=N and aromatic C=C stretching .

Q. Example Data :

  • HRMS : Calculated [M+^+] = 488.06511; Observed = 488.06511 .
  • Melting Point : 168–195°C (variations depend on substituents) .

Advanced Research: What methodologies assess its antimicrobial activity, and how do results compare to reference drugs?

Answer:
Antimicrobial efficacy is evaluated via:

  • Broth microdilution assays against S. aureus, C. albicans, and C. neoformans (MIC values reported in µg/mL) .
  • Time-kill kinetics to determine bactericidal/fungicidal activity over 24h .
  • Reference comparisons : Fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls .

Q. Table 2: Representative Activity Data

OrganismMIC (µg/mL)Reference Drug MIC (µg/mL)Reference
S. aureus2.51.0 (Ciprofloxacin)
C. albicans5.02.0 (Fluconazole)

Advanced Research: How do structural modifications influence biological activity?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, Br) on the benzyl moiety enhance antifungal activity by 2–4× compared to methyl groups .
  • Ring expansion : Imidazoazepine derivatives show broader activity than smaller imidazopyridine analogs due to improved membrane penetration .
  • Quaternary vs. neutral analogs : Quaternary salts exhibit higher solubility and bioavailability, critical for in vivo efficacy .

Q. Methodological Insight :

  • SAR studies : Systematic variation of substituents followed by docking simulations (e.g., CYP450 enzyme targets) .

Basic Research: What analytical techniques ensure compound purity and stability?

Answer:

  • HPLC-PDA : Purity >95% confirmed using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis/oxidation .
  • Elemental analysis : Carbon/hydrogen/nitrogen ratios within 0.4% of theoretical values .

Advanced Research: What in silico approaches predict pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate:
    • LogP : ~3.5 (moderate lipophilicity) .
    • BBB permeability : Low (CNS exclusion due to quaternary charge) .
  • Molecular Dynamics : Simulations of ligand-protein binding (e.g., fungal CYP51) to rationalize resistance mechanisms .

Q. Key Insight :

  • Metabolic stability : Predicted hepatic clearance via cytochrome P450 isoforms (CYP3A4/2D6) using hepatocyte microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.